molecular formula C9H20ClNO2 B6213211 methyl 4-amino-4-ethylhexanoate hydrochloride CAS No. 2728046-69-1

methyl 4-amino-4-ethylhexanoate hydrochloride

Cat. No.: B6213211
CAS No.: 2728046-69-1
M. Wt: 209.7
InChI Key:
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Description

Methyl 4-amino-4-ethylhexanoate hydrochloride is a chemical compound with a molecular formula of C9H20ClNO2 It is a hydrochloride salt form of methyl 4-amino-4-ethylhexanoate, which is an ester derivative of 4-amino-4-ethylhexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-4-ethylhexanoate hydrochloride typically involves the esterification of 4-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-ethylhexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl 4-amino-4-ethylhexanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-4-ethylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-ethylhexanoic acid, which may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-methylpentanoate hydrochloride
  • Methyl 4-amino-4-propylheptanoate hydrochloride
  • Methyl 4-amino-4-isobutylhexanoate hydrochloride

Uniqueness

Methyl 4-amino-4-ethylhexanoate hydrochloride is unique due to its specific alkyl chain length and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-4-ethylhexanoate hydrochloride involves the reaction of 4-amino-4-ethylhexanoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-amino-4-ethylhexanoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 4-amino-4-ethylhexanoic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture", "Add hydrochloric acid to the mixture and stir for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold methanol", "Dry the solid under vacuum to obtain methyl 4-amino-4-ethylhexanoate hydrochloride" ] }

CAS No.

2728046-69-1

Molecular Formula

C9H20ClNO2

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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